GNE-7915 tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

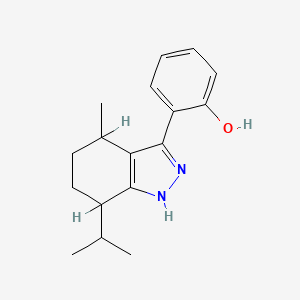

GNE-7915 tosylate is a highly potent, selective, and brain-penetrable LRRK2 small molecule inhibitor with IC50 of 9 nM in cellular LRRK2 assay; > 100 fold selectivity against a panel of 187 kianses(Ki). GNE-7915 demonstrated excellent in vitro DMPK and in vivo rat PK profiles including minimal turnover in human hepatocytes and low total and unbound clearance values as predicted by rat hepatocytes, long half-lives, good oral exposure, high passive permeability, no human P-gp efflux, and good brain penetration in rats. GNE-7915 also showed concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 protein with the G2019S PD mutation. A pharmacodynamic inhibition model had a calculated in vivo unbound brain IC50 of 7 nM for GNE-7915.

Applications De Recherche Scientifique

Parkinson's Disease Research

- GNE-7915 tosylate, an amino-pyrimidine compound, has emerged as a potent and selective inhibitor of LRRK2 kinase activity, relevant in Parkinson's disease. LRRK2 mutations are a common genetic cause of Parkinson's, and inhibiting LRRK2 activity potentially addresses the biochemical cause of the disease. This compound demonstrates effective CNS penetration and non-toxicity, making it a promising candidate for Parkinson's disease therapy (Kavanagh, Doddareddy, & Kassiou, 2013).

- Another study confirms GNE-7915 as a significant development in the quest for Parkinson's disease treatment, showcasing its optimal balance of LRRK2 cellular potency, kinase selectivity, metabolic stability, and brain penetration. These properties render GNE-7915 a viable candidate for further studies and potential clinical trials in Parkinson's disease (Estrada et al., 2012).

GNE Myopathy Research

- GNE-7915 tosylate is significant in the research of GNE myopathy, a muscle disease caused by mutations in the GNE gene. This disorder manifests with muscle weakness and progresses to involve various muscle groups. Research in this area is critical for developing therapies and understanding the disease's pathophysiology (Nishino, Carrillo-Carrasco, & Argov, 2014).

- Studies also show the role of GNE in sialic acid biosynthesis and its implication in muscle pathology for GNE myopathy patients. Research here focuses on understanding the biochemical pathways involved and developing therapeutic strategies (Patzel et al., 2014).

Skeletal and Cardiac Muscle Development

- Research reveals that GNE, the gene implicated in GNE myopathy, is crucial in the early development of skeletal and cardiac muscle. This insight is vital in understanding muscle function mechanisms in both healthy and diseased states, opening new avenues for research in muscle diseases (Krentsis et al., 2011).

Therapeutic Challenges and Strategies

- The challenge in developing therapies for GNE myopathy, including those involving GNE-7915 tosylate, lies in the rare incidence of the disease, the lack of reliable biomarkers, and the slow progression of symptoms. Understanding these challenges is crucial for successful treatment development (Carrillo, Malicdan, & Huizing, 2018).

Gene Transfer and Therapy

- Studies on gene therapy approaches for GNE myopathy, potentially involving GNE-7915 tosylate, are significant. This approach could address the defects caused by GNE mutations in muscle, showing promising results in preclinical models (Mitrani‐Rosenbaum et al., 2012).

Other Research Applications

- GNE-7915 tosylate's role in sialic acid biosynthesis is also studied in contexts like severe congenital thrombocytopenia, showcasing its broader implications in genetic research and therapy (Zieger et al., 2022).

Propriétés

Nom du produit |

GNE-7915 tosylate |

|---|---|

Formule moléculaire |

C26H29F4N5O6S |

Poids moléculaire |

615.6 |

SMILES |

CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4 |

Synonymes |

(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

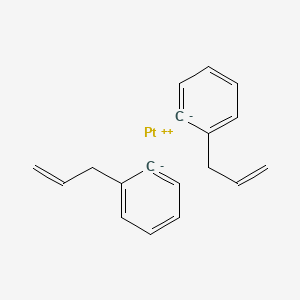

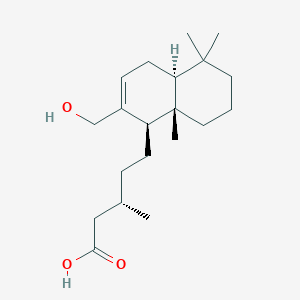

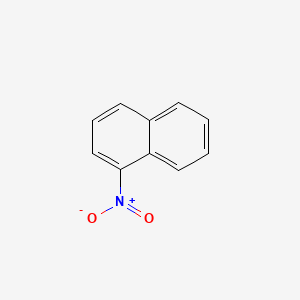

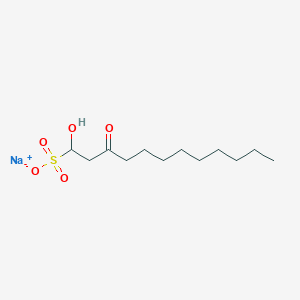

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)